molecular formula C22H36O2Si B1207733 Silabolin CAS No. 77572-72-6

Silabolin

Cat. No. B1207733
CAS RN: 77572-72-6
M. Wt: 360.6 g/mol
InChI Key: QIUQOXIBUBXJBO-ZCPXKWAGSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "Silabolin" involves various chemical reactions, including palladium-catalyzed regioselective silaboration of pyridines leading to the synthesis of silylated dihydropyridines. This process demonstrates the ability to introduce silicon and boron atoms into organic frameworks, offering new pathways for the development of complex molecules with potentially unique properties (Oshima, Ohmura, & Suginome, 2011).

Molecular Structure Analysis

The molecular structure of "Silabolin" and related compounds is characterized by the presence of silicon and, in some cases, boron atoms. These elements can significantly alter the electronic and spatial configuration of molecules, influencing their reactivity and interaction with other substances. The structure of silicophosphate materials, for example, was investigated through techniques like XRD and FTIR, revealing the formation of various phases depending on the P2O5 content, which underscores the complexity of these materials' molecular architecture (Khabbouchi, Hosni, Mezni, & Srasra, 2018).

Chemical Reactions and Properties

Chemical reactions involving "Silabolin"-like compounds are diverse, with the potential for various transformations. The regioselective silaboration of pyridines is a prime example, showcasing the intricate reactivity patterns that can be achieved through careful manipulation of reaction conditions and catalysts. Such reactions not only expand the repertoire of synthetic methodologies but also allow for the tailored synthesis of compounds with desired properties (Oshima, Ohmura, & Suginome, 2011).

Physical Properties Analysis

The physical properties of materials related to "Silabolin" are influenced by their molecular structure and composition. For instance, the effects of Si/Al ratios on the structure and properties of metakaolin-based geopolymer revealed how these ratios impact the material's mechanical properties and chemical stability, which is crucial for understanding the material's behavior in various applications (He et al., 2016).

Chemical Properties Analysis

The chemical properties of "Silabolin" and related compounds are central to their reactivity and potential applications. The study on the kinetics of geopolymerization highlighted the role of Al2O3 and SiO2 in the reaction process, shedding light on how the initial ratios of these components can drastically affect the properties of the resulting geopolymer systems (Silva, Sagoe-Crenstil, & Sirivivatnanon, 2007).

Scientific Research Applications

Fluorescence Biolabeling

Silabolin has applications in fluorescence biolabeling, particularly in the encapsulation of picolinate terbium(iii) complex in silica particles. This application is crucial for optical biolabeling in scientific research. Encapsulation in silica particles through a reverse microemulsion process, followed by surface functionalization, improves the uptake of these nanoparticles by Candida albicans cells. This method provides a new strategy for enhancing the uptake of functionalized nano-silica particles in cell labeling applications (Gomes et al., 2013).

Nanoporous Alumina Membranes

In another application, Silabolin is used in the modification of surface charge to control ionic conductance through nanoporous alumina membranes. This technique is pivotal in the development of DNA sensors. The modulation of surface charge through mixtures of neutral silanes and morpholinos (neutral analogues of DNA) optimizes the change in ionic conductance upon DNA binding. This method contributes significantly to the fabrication of cost-effective DNA sensors (Wang & Smirnov, 2009).

properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-13,17-dimethyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2Si/c1-21-12-10-18-17-9-7-16(23)14-15(17)6-8-19(18)20(21)11-13-22(21,2)24-25(3,4)5/h14,17-20H,6-13H2,1-5H3/t17-,18+,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUQOXIBUBXJBO-ZCPXKWAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O[Si](C)(C)C)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O[Si](C)(C)C)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10998782
Record name 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10998782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silabolin

CAS RN

77572-72-6
Record name Silabolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077572726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10998782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
AA Shishkina, TI Ivanenko, NA Zarubina… - Pharmaceutical …, 1986 - Springer
… of the therapeutic action of silabolin, like that of a number of other known anabolics, is played by its ability to influnece protein synthesis in the organism. Silabolin is used for therapeutic …
Number of citations: 4 link.springer.com
IP Bondarenko - Vrachebnoe Delo, 1986 - europepmc.org
[Silabolin in the treatment of patients with chronic circulatory insufficiency]. - Abstract - Europe PMC … [Silabolin in the treatment of patients with chronic circulatory insufficiency] …
Number of citations: 3 europepmc.org
IP Bondarenko - Vrachebnoe delo, 1988 - pubmed.ncbi.nlm.nih.gov
[Use of sydnopharm and silabolin in patients with chronic cor pulmonale] [Use of sydnopharm and silabolin in patients with chronic cor pulmonale] Vrach Delo. 1988 Oct;(10):33-5. [Article in …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov
R Bellmann, C Feistritzer, H Zoller, IW Graziadei… - ASAIO …, 2004 - journals.lww.com
Cholestatic liver injury can be caused by a variety of drugs and is difficult to treat. We report two patients, a 22 year old male and a 55 year old female, with drug induced cholestasis …
Number of citations: 41 journals.lww.com
KA Strohfeldt - 2015 - books.google.com
… silabolin is an example of a drug in which this silylation approach has been used. Silabolin is an … Silabolin was officially registered in the (former) USSR as a domestic anabolic drug. It is …
Number of citations: 42 books.google.com
W Wang - Synthesis, 2022 - thieme-connect.com
Silaazacycles (or azasilacycles), containing both nitrogen and silicon atoms, are appealing ring structures in the development of silicon-containing functional molecules. The …
Number of citations: 10 www.thieme-connect.com
E Lukevics, L Ignatovich - Applied organometallic chemistry, 1992 - Wiley Online Library
The literature data and the results of our own investigations on the comparative study of the biological activity of isostructural organogermanium and organosilicon compounds have …
Number of citations: 93 onlinelibrary.wiley.com
SJ Barraza, SE Denmark - Journal of the American Chemical …, 2018 - ACS Publications
… In Eastern Europe, the only marketed example is the steroid silabolin, in which silicon exists as a silyl ether in a prodrug capacity. (8) This lack of success in the pharmaceutical industry …
Number of citations: 77 pubs.acs.org
M Gibson - 2004 - search.proquest.com
… A further example of heteroatom-silylation is the per-trimethylsilylated derivative of dopamine, silabolin 18, Figure 3. Silabolin 18 was found to exhibit prodrug behaviour with a longer …
Number of citations: 2 search.proquest.com
YN Shamberev, IS Ivanov, VI Gavrishchuk, YI Netesa… - Izvestiya Timiryazevskoj sel' …, 1993
Number of citations: 0

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